molecular formula C19H22ClN3 B5594913 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine

Cat. No. B5594913
M. Wt: 327.8 g/mol
InChI Key: KKUNVVAVHXAQOB-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives often involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. For example, a novel compound with a similar structure was synthesized using 4-methylbenzylamine as a raw material, highlighting the complexity and the stepwise approach required in synthesizing such compounds (Xue Si-jia, 2012).

Molecular Structure Analysis

The detailed molecular structure is crucial for understanding the chemical behavior of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine. Crystallographic analysis can reveal its geometric parameters, conformation, and intermolecular interactions. For instance, compounds within this family have been found to exhibit nonplanar structures with specific configurations and lack intramolecular hydrogen bonding, which can influence their biological activities and solubility (Xue Si-jia, 2012).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include N-dealkylation, O-demethylation, and hydroxylation, which can significantly alter their pharmacological profile and biological activity. The synthesis and identification of metabolites of similar compounds have been crucial for understanding their metabolic pathways and potential biological effects (T. Kawashima, O. Satomi, N. Awata, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the formulation and application of these compounds. Techniques like X-ray crystallography provide valuable insights into the crystal system, space group, and molecular conformation, which are critical for designing compounds with desired physical and chemical characteristics.

Chemical Properties Analysis

The chemical properties of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, such as its reactivity, stability, and interaction with biological targets, are fundamental to its potential applications. Spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, offer comprehensive information on the molecular structure, functional groups, and electronic configuration, aiding in elucidating the compound's chemical behavior and interactions (K. Subashini, S. Periandy., 2017).

Scientific Research Applications

Antibacterial Activity

Research on compounds containing a piperazine ring, such as 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, has demonstrated significant antibacterial properties. A study by Xu et al. (2018) found that similar compounds exhibited good antibacterial activity against common bacteria like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Xu et al., 2018).

Antimicrobial Activities

Compounds derived from piperazine, including those related to 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, have shown promise in antimicrobial applications. Bektaş et al. (2010) synthesized novel triazole derivatives with piperazine components, which displayed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Cancer Cell Cytotoxicity

Research by Yarim et al. (2012) on piperazine derivatives indicated that these compounds exhibit significant cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications in oncology (Yarim et al., 2012).

Spectroscopic Investigation and Molecular Docking

Studies like the one conducted by Subashini & Periandy (2017) have utilized spectroscopic techniques to investigate compounds similar to 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine. Their research included molecular docking studies, indicating that these compounds might exhibit inhibitory activity against specific bacteria (Subashini & Periandy, 2017).

Antiproliferative Activity

The synthesis and study of compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone have shown potential in inhibiting the proliferation of leukemia cells, as researched by Si-jia (2012). This further supports the potential use of piperazine derivatives in cancer treatment (Si-jia, 2012).

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3/c1-16-2-4-17(5-3-16)14-21-23-12-10-22(11-13-23)15-18-6-8-19(20)9-7-18/h2-9,14H,10-13,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUNVVAVHXAQOB-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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